N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide
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Overview
Description
N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by its unique structure, which includes a benzothiazole ring, a pyrazole ring, and a pyridine moiety
Scientific Research Applications
N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide has a wide range of scientific research applications:
Medicinal Chemistry: The compound has shown potential as a lead molecule in the development of new drugs, particularly for its anti-tubercular and anti-inflammatory properties.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogues.
Material Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used in various biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
While the exact mechanism of action for this compound is not specified in the search results, similar compounds have been evaluated for their anti-tubercular activity and cytotoxicity . These compounds have shown to regulate cell cycle and apoptosis by p53 activation via mitochondrial-dependent pathways .
Preparation Methods
The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring is typically synthesized through a condensation reaction between o-aminothiophenol and a suitable aldehyde or ketone.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation of the hydroxyl group on the benzothiazole ring using methyl iodide in the presence of a base.
Synthesis of the Pyrazole Ring: The pyrazole ring is formed through a cyclization reaction involving a hydrazine derivative and a 1,3-diketone.
Coupling with Pyridine Moiety: The pyridine moiety is introduced through a nucleophilic substitution reaction, where the pyrazole derivative reacts with a pyridine-based electrophile.
Final Coupling and Carboxamide Formation: The final step involves coupling the benzothiazole and pyrazole intermediates, followed by the formation of the carboxamide group through an amidation reaction.
Industrial production methods often involve optimization of these steps to enhance yield and purity, including the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of the carboxamide group and formation of corresponding acids and amines.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reaction pathway and conditions employed.
Comparison with Similar Compounds
N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide can be compared with other benzothiazole derivatives and pyrazole-based compounds:
Benzothiazole Derivatives: Compounds such as N-(6-methoxy-benzothiazol-2-yl)-acetamide and 3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(4-methoxyphenyl)propanamide share structural similarities but differ in their functional groups and biological activities
Pyrazole-Based Compounds: Pyrazole derivatives like 1,3-dimethyl-5-pyrazolecarboxamide exhibit similar structural features but may have different pharmacological profiles and applications.
The uniqueness of this compound lies in its combined benzothiazole and pyrazole structure, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-(pyridin-3-ylmethyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2S/c1-13-9-17(24(2)23-13)19(26)25(12-14-5-4-8-21-11-14)20-22-16-7-6-15(27-3)10-18(16)28-20/h4-11H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZWMQCOXRUPSPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=C(C=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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